molecular formula C14H24ClNO2 B4605851 N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride CAS No. 133344-87-3

N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B4605851
CAS No.: 133344-87-3
M. Wt: 273.80 g/mol
InChI Key: VENBKPHZZKDNJX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride is an organic compound with a complex structure that includes a benzyl group substituted with two methoxy groups and an amine group attached to a butane chain

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the benzyl ring using methoxy groups. The next step involves the formation of the amine group through a reductive amination process, where the benzyl group is reacted with an appropriate amine precursor under reducing conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-11(2)7-8-15-10-12-5-6-13(16-3)14(9-12)17-4;/h5-6,9,11,15H,7-8,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENBKPHZZKDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133344-87-3
Record name Benzenemethanamine, 3,4-dimethoxy-N-(3-methylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133344-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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